molecular formula C23H18BrFN2OS2 B11986278 3-(4-bromophenyl)-2-[(3-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

3-(4-bromophenyl)-2-[(3-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11986278
M. Wt: 501.4 g/mol
InChI Key: GGWRMGOPPYSVBV-UHFFFAOYSA-N
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Description

“3-(4-bromophenyl)-2-[(3-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a benzothieno[2,3-d]pyrimidine core, which is a fused ring system combining benzene, thiophene, and pyrimidine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(4-bromophenyl)-2-[(3-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one” typically involves multi-step organic reactions

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, where it loses electrons and increases its oxidation state.

    Reduction: Reduction reactions may involve the gain of electrons, leading to a decrease in oxidation state.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, the compound may be studied for its potential interactions with biological molecules, such as proteins or nucleic acids. This can provide insights into its potential as a therapeutic agent.

Medicine

The compound may have potential applications in medicine, particularly in the development of new drugs. Its unique structure may allow it to interact with specific biological targets, leading to therapeutic effects.

Industry

In industry, the compound may be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties make it valuable in various industrial applications.

Mechanism of Action

The mechanism of action of “3-(4-bromophenyl)-2-[(3-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-2-[(3-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
  • 3-(4-methylphenyl)-2-[(3-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Uniqueness

The uniqueness of “3-(4-bromophenyl)-2-[(3-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one” lies in its specific substitution pattern. The presence of the bromophenyl and fluorobenzylsulfanyl groups provides distinct chemical and biological properties, differentiating it from similar compounds.

Properties

Molecular Formula

C23H18BrFN2OS2

Molecular Weight

501.4 g/mol

IUPAC Name

3-(4-bromophenyl)-2-[(3-fluorophenyl)methylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C23H18BrFN2OS2/c24-15-8-10-17(11-9-15)27-22(28)20-18-6-1-2-7-19(18)30-21(20)26-23(27)29-13-14-4-3-5-16(25)12-14/h3-5,8-12H,1-2,6-7,13H2

InChI Key

GGWRMGOPPYSVBV-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)Br)SCC5=CC(=CC=C5)F

Origin of Product

United States

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